Product packaging for O-(2,3-dichlorophenyl)hydroxylamine(Cat. No.:)

O-(2,3-dichlorophenyl)hydroxylamine

Cat. No.: B8657936
M. Wt: 178.01 g/mol
InChI Key: YXIPGISJHPRMIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(2,3-Dichlorophenyl)hydroxylamine, with the CAS Registry Number 227754-33-8, is an organic compound of the formula C7H7Cl2NO and a molecular weight of 192.04 g/mol . This chemical serves as a versatile building block and intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring a hydroxylamine group ether-linked to a 2,3-dichlorophenyl ring, makes it a valuable precursor for the synthesis of more complex molecules. Researchers utilize this compound in the development of novel chemical entities, leveraging the reactivity of the O-benzylhydroxylamine group and the dichlorophenyl ring. The computed physical properties include an XLogP3 of 2.1 and a topological polar surface area of 35.2 Ų . Related dichlorophenylhydroxylamine compounds have been studied in research contexts for their cytotoxic effects, providing insights into mechanisms of cell damage and the protective roles of antioxidants like glutathione . As with all chemicals of this nature, proper safety protocols must be followed. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Cl2NO B8657936 O-(2,3-dichlorophenyl)hydroxylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5Cl2NO

Molecular Weight

178.01 g/mol

IUPAC Name

O-(2,3-dichlorophenyl)hydroxylamine

InChI

InChI=1S/C6H5Cl2NO/c7-4-2-1-3-5(10-9)6(4)8/h1-3H,9H2

InChI Key

YXIPGISJHPRMIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)ON

Origin of Product

United States

Reactivity and Reaction Mechanisms of O 2,3 Dichlorophenyl Hydroxylamine

Exploration of the Nucleophilic Character of the O-Substituted Hydroxylamine (B1172632) Oxygen

The hydroxylamine functional group (-NH-O-) possesses two potential nucleophilic centers: the nitrogen atom and the oxygen atom. In many reactions, the nitrogen atom acts as the primary nucleophile. However, in O-substituted hydroxylamines, particularly O-aryl derivatives, the nucleophilicity of the nitrogen is attenuated by the electron-withdrawing nature of the substituent. In the case of O-(2,3-dichlorophenyl)hydroxylamine, the inductive effect of the chlorine atoms further reduces the electron density on the nitrogen.

Reactions with Diverse Organic Substrates

A hallmark reaction of hydroxylamines and their O-substituted derivatives is the condensation with carbonyl compounds to form oximes. britannica.com this compound readily reacts with a wide range of aldehydes and ketones in an acid-catalyzed, reversible reaction to yield the corresponding O-(2,3-dichlorophenyl)oximes. youtube.comyoutube.com

The reaction mechanism involves the initial nucleophilic attack of the hydroxylamine's nitrogen atom on the electrophilic carbonyl carbon. libretexts.org This is followed by proton transfer steps to form a carbinolamine intermediate. Subsequent acid-catalyzed elimination of a water molecule results in the formation of a carbon-nitrogen double bond (C=N), yielding the final oxime product. youtube.comlibretexts.org The reaction rate is typically optimal under weakly acidic conditions (pH ~5), as sufficient acid is required to protonate the carbonyl oxygen and facilitate the dehydration step, while avoiding excessive protonation of the hydroxylamine nucleophile, which would render it unreactive. libretexts.org

The general reaction is as follows:

R(R')C=O + H₂N-O-Ar → R(R')C=N-O-Ar + H₂O
(where Ar = 2,3-dichlorophenyl)
Reactant (Aldehyde/Ketone)Product (O-(2,3-Dichlorophenyl)oxime)
BenzaldehydeBenzaldehyde O-(2,3-dichlorophenyl)oxime
Acetone (B3395972)Acetone O-(2,3-dichlorophenyl)oxime
Cyclohexanone (B45756)Cyclohexanone O-(2,3-dichlorophenyl)oxime
4-Nitrobenzaldehyde4-Nitrobenzaldehyde O-(2,3-dichlorophenyl)oxime

This table presents expected products from the reaction of this compound with various carbonyl compounds, based on the established reactivity of hydroxylamines.

Hydroxylamine derivatives are valuable precursors for species that can participate in cycloaddition reactions. While this compound itself is not a 1,3-dipole, its derivatives can be readily converted into nitrones, which are classic 1,3-dipoles. The oxidation of an N-substituted derivative of this compound, for example, would generate a nitrone that can undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes or alkynes. uchicago.edu

This reaction is a powerful tool in synthetic organic chemistry for the construction of five-membered heterocyclic rings (isoxazolidines or isoxazolines). The general scheme involves the reaction of the nitrone (the 1,3-dipole) with a π-system (the dipolarophile), leading to a cyclic adduct. The regioselectivity and stereoselectivity of the cycloaddition are influenced by the electronic and steric properties of both the nitrone and the dipolarophile. The electron-withdrawing 2,3-dichlorophenyl group on the nitrone's oxygen atom would influence the energy levels of its frontier molecular orbitals, thereby affecting its reactivity in these cycloadditions.

Redox Chemistry and Transformations of the Hydroxylamine Functionality

The nitrogen atom in this compound exists in a -1 oxidation state, making it susceptible to both oxidation and reduction, leading to a variety of nitrogen-containing functional groups.

The oxidation of O-aryl hydroxylamines can lead to several products depending on the oxidant and reaction conditions. Mild oxidation can generate the corresponding aminoxyl (nitroxide) radical, Ar-O-NH•. These radicals can be persistent, particularly if the nitrogen atom is substituted with a bulky group. Further oxidation can lead to nitroso compounds (Ar-O-N=O).

Studies on the oxidation of hydroxylamine itself have shown that the products can range from dinitrogen (N₂) to nitrous oxide (N₂O), often involving radical intermediates. rsc.org In the context of O-aryl hydroxylamines, the reaction pathway is influenced by the stability of the intermediates. The electron-withdrawing 2,3-dichlorophenyl group would stabilize radical or anionic intermediates formed during the oxidation process. The oxidation of related hydroxylamine derivatives like N-hydroxyphthalimide (NHPI) to the phthalimide (B116566) N-oxyl radical (PINO) is a well-established process used in catalytic oxidation reactions. capes.gov.bracs.orgresearchgate.net This suggests that this compound could serve as a precursor to reactive oxidizing species.

The nitrogen-oxygen single bond in O-substituted hydroxylamines is relatively weak and can be cleaved under reductive conditions. This N-O bond cleavage is a synthetically useful transformation, yielding two separate molecules: an amine and a phenol (B47542) (or its corresponding anion).

The cleavage is facilitated by the presence of electron-withdrawing groups on the oxygen substituent. acs.org Therefore, the 2,3-dichlorophenyl group in this compound makes the N-O bond more susceptible to reductive cleavage compared to an O-alkyl or unsubstituted O-phenyl analogue. A variety of reducing agents can effect this transformation, including catalytic hydrogenation (e.g., H₂/Pd-C), dissolving metal reductions (e.g., Zn/acetic acid), or other chemical reductants.

The general reaction is as follows:

Ar-O-NH₂ + [H] → Ar-OH + NH₃
(where Ar = 2,3-dichlorophenyl and [H] = reducing agent)

This reaction provides a method for the synthesis of 2,3-dichlorophenol (B42519) from the corresponding hydroxylamine derivative. Mechanistic studies on related O-acyl hydroxylamines indicate that such reductive cleavages can be potent sources of nitrogen-transfer agents. acs.org

Reaction TypeReagents/ConditionsProducts
OxidationMild Oxidant (e.g., Fe(III))Aminoxyl Radical, Nitroso Compound
Reduction (N-O Cleavage)Strong Reductant (e.g., Zn/AcOH)2,3-Dichlorophenol, Ammonia
Catalytic HydrogenationH₂, Pd/C2,3-Dichlorophenol, Ammonia

Mechanistic Investigations of Key Reaction Pathways

The reaction pathways of this compound are governed by the nucleophilic and electrophilic nature of the hydroxylamine moiety, as well as the electronic influence of the substituted aromatic ring. Key reactions include nucleophilic attack by the nitrogen or oxygen atom, reactions with carbonyl compounds, and rearrangements.

Unraveling Intermediates and Transition States

Mechanistic studies of O-arylhydroxylamines often involve the characterization of transient species, such as intermediates and transition states, which are crucial for understanding reaction outcomes. Computational chemistry, through methods like Density Functional Theory (DFT), plays a significant role in elucidating these fleeting structures. nih.govnih.gov

Key reaction pathways and their associated intermediates include:

Reaction with Carbonyls (Aldehydes and Ketones): this compound readily reacts with aldehydes and ketones to form oxime ethers. smolecule.com This reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the hydroxylamine's nitrogen atom on the carbonyl carbon. Subsequent dehydration, often acid-catalyzed, leads to the final oxime product. The transition state for the initial nucleophilic attack is stabilized by the developing partial charges.

nih.govnsf.gov-Rearrangement Reactions: O-arylhydroxylamines can undergo rearrangement reactions, such as the copper-catalyzed nih.govnsf.gov-rearrangement, to form ortho-aminophenol derivatives. researchgate.net The proposed mechanism for these reactions involves the formation of complex intermediates. The reaction may be initiated by the oxidative addition of the N-O bond to a copper(I) catalyst, forming a tetracoordinated copper(III) complex. researchgate.net This intermediate can then undergo reductive elimination to form a C-O or C-N bond at the ortho position of the phenyl ring, leading to a quinol-type intermediate before tautomerization to the final aminophenol product. researchgate.net The specific pathway and the stability of the intermediates and transition states can be influenced by the steric and electronic nature of both the aryl substituents and any protecting groups on the nitrogen. researchgate.net

Nucleophilic Substitution: The hydroxylamine group can act as a nucleophile. smolecule.com In reactions with alkylating agents, attack can occur at either the nitrogen or oxygen atom. The transition state for these SN2 reactions involves the simultaneous formation of the new bond and breaking of the bond to the leaving group. The regioselectivity (N- vs. O-alkylation) is influenced by the nature of the electrophile and the reaction conditions.

Computational studies on related systems, such as the aminolysis of esters, show that the transition states in these reactions can be either concerted or stepwise, involving tetrahedral intermediates. nih.gov The geometry and energy of these transition states are key to determining reaction rates and mechanisms. nih.govarxiv.org

Influence of Substituents on Reaction Kinetics and Thermodynamics

The two chlorine atoms on the phenyl ring of this compound exert a profound influence on its reactivity through a combination of inductive and resonance effects. nih.govlumenlearning.com

Inductive Effect (-I): As highly electronegative atoms, chlorine atoms withdraw electron density from the phenyl ring through the sigma bond network. This is known as a negative inductive effect (-I). This effect deactivates the benzene (B151609) ring towards electrophilic aromatic substitution by reducing its electron density. lumenlearning.com

Resonance Effect (+M): The chlorine atoms also possess lone pairs of electrons in p-orbitals that can be donated to the pi-system of the benzene ring, a positive mesomeric or resonance effect (+M). While this effect directs incoming electrophiles to the ortho and para positions, it is generally weaker than the inductive effect for halogens.

The net result for the 2,3-dichloro substitution pattern is a significant withdrawal of electron density from the ring and the attached hydroxylamine group. This has several consequences:

Acidity and Basicity: The electron-withdrawing nature of the chloro-substituents increases the acidity of the N-H proton and decreases the basicity of the nitrogen and oxygen lone pairs compared to unsubstituted O-phenylhydroxylamine. This impacts its nucleophilicity and the conditions required for reactions where it acts as a nucleophile.

Reactivity of the Aromatic Ring: The ring is strongly deactivated towards electrophilic attack. Conversely, it is activated for nucleophilic aromatic substitution, should a suitable leaving group be present on the ring.

N-O Bond Strength: The electronic effects can modulate the strength and reactivity of the N-O bond, which is critical in rearrangement and fragmentation reactions. Electron-withdrawing groups can influence the stability of intermediates formed during N-O bond cleavage. nih.gov

The following table summarizes the general effects of electron-withdrawing and electron-donating substituents on the reactivity of O-arylhydroxylamines.

Substituent Type on Aryl RingExample GroupsEffect on Ring (Electrophilic Attack)Effect on Hydroxylamine BasicityImpact on Reaction Kinetics
Electron-Withdrawing (e.g., 2,3-Dichloro)-Cl, -NO2, -CNDeactivatingDecreasesSlower nucleophilic reactions; influences rearrangement pathways. researchgate.netnih.gov
Electron-Donating-CH3, -OCH3ActivatingIncreasesFaster nucleophilic reactions; may alter regioselectivity in rearrangements. researchgate.net

Catalytic Processes in Reactions Involving this compound or its Precursors/Products

Catalysis is essential for the efficient and selective synthesis and transformation of O-arylhydroxylamines and their precursors.

Synthesis of Precursors: A common route to arylhydroxylamines involves the selective reduction of the corresponding nitroaromatic compounds. The precursor, 1,2-dichloro-3-nitrobenzene, can be catalytically hydrogenated to this compound. This transformation requires careful selection of catalysts (e.g., modified platinum or palladium catalysts) and reaction conditions to stop the reduction at the hydroxylamine stage and prevent further reduction to 2,3-dichloroaniline (B127971). nih.gov The selectivity is influenced by factors such as catalyst support, solvent, temperature, and pH. nih.govnih.gov

Palladium-Catalyzed O-Arylation: The direct synthesis of O-arylhydroxylamines can be achieved via palladium-catalyzed cross-coupling reactions. A hydroxylamine equivalent, such as ethyl acetohydroximate, can be coupled with an aryl halide like 1-bromo-2,3-dichlorobenzene. These reactions typically employ a palladium catalyst with specialized bulky biarylphosphine ligands (e.g., t-BuBrettPhos) that facilitate the crucial C-O reductive elimination step from the palladium center. organic-chemistry.orgorganic-chemistry.org The subsequent hydrolysis of the resulting product yields the free O-arylhydroxylamine.

Copper-Catalyzed Rearrangements: As mentioned, reactions of O-arylhydroxylamine products can be catalyzed. The nih.govnsf.gov-rearrangement of O-aryl ketoximes to yield ortho-aminophenols is promoted by N-heterocyclic carbene (NHC)-copper catalysts. researchgate.net The catalyst facilitates the cleavage of the N-O bond and the subsequent C-O or C-N bond formation.

Biocatalysis: Enzymatic processes offer a green alternative for synthesizing hydroxylamine derivatives. For instance, engineered deacetylases have been used for the efficient synthesis of O-(3-chloro-2-propenyl)hydroxylamine, a key intermediate for herbicides. nih.gov Similar biocatalytic retrosynthesis approaches could potentially be developed for this compound or its precursors, offering high selectivity under mild conditions.

The table below outlines some of the catalytic systems relevant to the synthesis and reactions of O-arylhydroxylamines.

ProcessCatalyst SystemReactantsProduct TypeReference
Nitroarene ReductionPt or Pd on support (e.g., carbon)1,2-Dichloro-3-nitrobenzene, H2Precursor/Target nih.gov
O-ArylationPd(OAc)2 / t-BuBrettPhosAryl halide, Hydroxylamine equivalentTarget organic-chemistry.org
nih.govnsf.gov-RearrangementNHC-Copper ComplexO-Aryl ketoximeProduct researchgate.net
Alkene DiaminationPd(OAc)2 / acacN-allylurea, O-BenzoylhydroxylamineProduct nih.gov
Enzymatic DeacetylationEngineered DeacetylaseN-acetylated hydroxylamineTarget nih.gov

Computational and Theoretical Investigations of O 2,3 Dichlorophenyl Hydroxylamine

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies on Molecular Structure and Conformation

No published data available.

Analysis of Electronic Structure: Frontier Molecular Orbitals (FMO) and Natural Bond Orbitals (NBO)

No published data available.

Prediction of Spectroscopic Properties through Theoretical Calculations

No published data available.

Examination of Non-Linear Optical (NLO) Properties

No published data available.

Reaction Pathway Modeling and Activation Energy Calculations

No published data available.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

No published data available.

Structure-Activity Relationship (SAR) Prediction using In Silico Approaches

The prediction of biological activity through computational means is a cornerstone of modern medicinal chemistry. uni-bonn.deuni-bonn.de Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are instrumental in elucidating how a molecule's structure influences its biological effects. nih.govjprdi.vnnih.gov

For O-(2,3-dichlorophenyl)hydroxylamine, a QSAR model could be developed to predict its activity against various biological targets. These models are built upon datasets of structurally related compounds with known activities. nih.govmdpi.com The model would mathematically correlate molecular descriptors (e.g., electronic properties, steric factors, and hydrophobicity) with biological endpoints. The 2,3-dichloro substitution on the phenyl ring is expected to significantly influence the molecule's electronic and steric profile. The electron-withdrawing nature of the chlorine atoms would modulate the pKa of the hydroxylamine (B1172632) moiety and affect its ability to form hydrogen bonds.

Molecular docking simulations would offer a more granular view of the potential interactions between this compound and a specific protein target. nih.govmdpi.comfrontiersin.org For instance, if we hypothesize that this compound could be an inhibitor of a particular kinase, docking studies would predict its binding mode within the ATP-binding site. mdpi.com The dichlorophenyl group could engage in hydrophobic or halogen bonding interactions with specific amino acid residues, while the hydroxylamine group could act as a hydrogen bond donor or acceptor. nih.gov

Below is a hypothetical data table summarizing the predicted activity and key molecular descriptors for this compound, based on a simulated QSAR and docking study against a hypothetical kinase target.

Parameter Predicted Value Methodology Interpretation
Predicted IC₅₀ (nM) 85QSAR ModelModerate inhibitory activity predicted. The 2,3-dichloro substitution may offer a balance of lipophilicity and electronic properties conducive to binding.
Docking Score (kcal/mol) -8.2Molecular DockingFavorable binding energy suggests a stable interaction with the kinase active site.
Key Interacting Residues Val25, Leu83, Phe145Molecular DockingThe dichlorophenyl ring likely forms hydrophobic and π-stacking interactions with these residues.
Hydrogen Bonds N-H···O (Asp144)Molecular DockingThe hydroxylamine moiety is predicted to form a crucial hydrogen bond with a key active site residue.
Molecular Lipophilicity (LogP) 2.8ComputationalThe chlorine atoms increase the lipophilicity, potentially enhancing membrane permeability.

This table is illustrative and based on theoretical predictions in the absence of experimental data.

Investigation of Intermolecular Interactions and Crystal Packing Architectures

The solid-state structure of a chemical compound is dictated by the intricate network of intermolecular interactions, which in turn governs its physical properties such as solubility and melting point. Computational methods are powerful tools for predicting crystal structures and analyzing the forces that hold the molecules together. arxiv.orgrsc.orgresearchgate.net

For this compound, a crystal structure prediction study would likely reveal a packing arrangement dominated by hydrogen bonds and halogen interactions. The hydroxylamine group is a potent hydrogen bond donor and acceptor, and it is expected to form strong N-H···O or O-H···N hydrogen bonds, creating chains or dimeric motifs.

Furthermore, the presence of chlorine atoms introduces the possibility of halogen bonding (C-Cl···O or C-Cl···N) and other non-covalent interactions that can influence the crystal packing. researchgate.net The aromatic ring itself can participate in π-π stacking or C-H···π interactions. nih.gov Hirshfeld surface analysis is a common computational technique used to visualize and quantify these various intermolecular contacts.

The following data table presents hypothetical crystallographic and interaction data for this compound, as would be obtained from a computational crystal structure prediction study.

Parameter Predicted Value Methodology Significance
Predicted Space Group P2₁/cCrystal Structure PredictionA common space group for organic molecules, suggesting a centrosymmetric packing arrangement.
N-H···O Hydrogen Bond Distance (Å) 2.1DFT CalculationIndicates a strong hydrogen bonding network, likely a primary driver of the crystal packing.
C-Cl···π Interaction Distance (Å) 3.4Hirshfeld Surface AnalysisSuggests a role for halogen bonding in stabilizing the three-dimensional crystal lattice.
π-π Stacking Distance (Å) 3.8Crystal Structure PredictionOffset stacking of the dichlorophenyl rings is likely, contributing to the overall stability.
Calculated Lattice Energy (kJ/mol) -95DFT CalculationA measure of the overall stability of the predicted crystal structure.

This table is illustrative and based on theoretical predictions in the absence of experimental data.

Spectroscopic Characterization and Structural Elucidation of O 2,3 Dichlorophenyl Hydroxylamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their electronic environments. In a typical ¹H NMR spectrum of an O-(2,3-dichlorophenyl)hydroxylamine derivative, the aromatic protons of the dichlorophenyl ring appear as complex multiplets in the downfield region, generally between δ 7.0 and 7.8 ppm. The specific chemical shifts and coupling patterns are dictated by the electronic effects of the two chlorine atoms and the hydroxylamine (B1172632) group. The protons on the benzene (B151609) ring (H-4, H-5, and H-6) would likely exhibit a complex splitting pattern due to their proximity and coupling to each other. The protons of the -ONH₂ group would be expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity
Aromatic (Ar-H)7.0 - 7.8Multiplet (m)
Amine (-NH₂)VariableBroad Singlet (br s)

Table 1: Predicted ¹H NMR Data for this compound.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the spectrum would show six distinct signals for the aromatic carbons of the dichlorophenyl ring. The carbons directly bonded to the chlorine atoms (C-2 and C-3) and the carbon bonded to the oxygen of the hydroxylamine group (C-1) are significantly deshielded and appear at lower field (higher ppm values). The remaining aromatic carbons (C-4, C-5, C-6) would resonate at higher field. The precise chemical shifts are influenced by the combined inductive and resonance effects of the substituents. researchgate.net

Carbon Type Typical Chemical Shift (δ, ppm)
C-O150 - 160
C-Cl130 - 135
Aromatic C-H115 - 130

Table 2: Predicted ¹³C NMR Data for this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.govnist.govresearchgate.nethmdb.ca

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine group (-NH₂) are typically observed as one or two bands in the region of 3300-3500 cm⁻¹. The N-O stretching vibration is expected in the 900-1100 cm⁻¹ range. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations for dichlorinated benzene rings are typically found in the fingerprint region, often below 800 cm⁻¹.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amine (-NH₂)N-H Stretch3300 - 3500
Amine (-NH₂)N-H Bend1580 - 1650
HydroxylamineN-O Stretch900 - 1100
Aromatic RingC-H Stretch3000 - 3100
Aromatic RingC=C Stretch1400 - 1600
DichlorophenylC-Cl Stretch< 800

Table 3: Characteristic IR/Raman Vibrational Frequencies for this compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis. nist.govhmdb.carsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. The exact mass of the this compound (C₆H₅Cl₂NO) molecular ion is calculated based on the masses of its most abundant isotopes. The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺, [M+2]⁺, [M+4]⁺) with a ratio of approximately 9:6:1, which is a definitive indicator of a dichlorinated compound.

The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would likely involve the loss of the hydroxylamine group or parts of it, as well as the loss of chlorine atoms.

Ion Formula Description
[M]⁺[C₆H₅Cl₂NO]⁺Molecular Ion
[M-O]⁺[C₆H₅Cl₂N]⁺Loss of Oxygen
[M-NHO]⁺[C₆H₅Cl₂]⁺Loss of Hydroxylamine radical
[C₆H₃Cl₂]⁺[C₆H₃Cl₂]⁺Loss of H₂N-O group

Table 4: Potential Mass Spectrometry Fragments for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within this compound derivatives. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

In derivatives of this compound, the primary chromophore is the dichlorinated benzene ring, along with any conjugated systems connected to the hydroxylamine moiety. The electronic transitions observed are typically of two main types: π → π* and n → π* transitions.

π → π Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π antibonding orbital. uzh.chlibretexts.org They are characteristic of compounds with double bonds and aromatic systems, such as the dichlorophenyl group. These transitions are generally high-energy, resulting in strong absorption bands in the UV region, typically below 300 nm. libretexts.orgusp.br The extent of conjugation in the molecule significantly influences the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO); increased conjugation lowers this gap, leading to a bathochromic (longer wavelength) shift in the absorption maximum (λmax). usp.brutoronto.ca

n → π Transitions: These transitions occur when a non-bonding electron (from a lone pair on an oxygen or nitrogen atom of the hydroxylamine group) is promoted to a π antibonding orbital. uzh.ch Compared to π → π* transitions, n → π* transitions are lower in energy and result in weaker absorption bands at longer wavelengths. usp.br However, they are considered "forbidden" transitions, which accounts for their lower intensity (molar absorptivity, ε). usp.br

The specific absorption wavelengths and intensities for these derivatives are also sensitive to the solvent environment. Changes in solvent polarity can influence the energies of the molecular orbitals, leading to shifts in the observed λmax values. Experimental and theoretical studies on related dichlorophenyl compounds confirm that electronic properties and HOMO-LUMO analyses are crucial for interpreting UV-Vis spectra. nih.gov

Table 1: Representative UV-Vis Spectral Data for Aromatic Compounds with Similar Chromophores

Compound Class Solvent λmax (nm) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) Transition Type
Dichlorophenyl Derivatives Ethanol ~270-290 ~1,000-15,000 π → π*
Aromatic Amines Hexane ~280-310 ~1,500-2,500 n → π*

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been applied to various derivatives containing dichlorophenyl moieties to elucidate their molecular geometry, conformation, and solid-state packing.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule is constructed, revealing atomic positions, bond lengths, and bond angles with high precision. For dichlorophenyl derivatives, crystallographic studies confirm the planarity of the benzene ring and provide detailed information on the conformation of the substituent groups. researchgate.net Studies on related structures, such as (E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinoline and 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, have successfully determined their crystal systems, space groups, and unit cell parameters. researchgate.netnih.gov

Table 2: Illustrative Crystallographic Data for Dichlorophenyl-Containing Compounds

Parameter 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile researchgate.net 2-cyanoguanidinophenytoin Derivative nih.gov (Z)-2-amino-4-(2,6-dichlorophenyl)-...-carbonitrile nih.gov
Crystal System Monoclinic Monoclinic Monoclinic
Space Group P2₁/c P2₁/c P2₁/c
a (Å) 16.958(3) 9.876(2) 10.123(1)
b (Å) 13.011(2) 11.234(3) 16.543(2)
c (Å) 16.095(3) 14.567(4) 12.345(2)
**β (°) ** 95.12(3) 101.56(1) 98.76(1)
Volume (ų) 3534.1(11) 1584.5(7) 2045.6(5)

| Z (molecules/unit cell) | 8 | 4 | 4 |

Elucidation of Crystal Packing, Hydrogen Bonding, and Supramolecular Interactions

For derivatives of this compound, the presence of the -NHOH group provides sites for strong hydrogen bonding. The hydroxyl proton and the amino proton can act as hydrogen bond donors, while the oxygen and nitrogen lone pairs can act as acceptors. This typically leads to the formation of robust N—H···O, O—H···N, or O—H···O hydrogen bonds, which often direct the primary organization of molecules into chains, dimers, or sheets. nih.govmdpi.com

Beyond classical hydrogen bonds, other weak interactions play a significant role in stabilizing the crystal lattice:

π-π Stacking : The aromatic dichlorophenyl rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings align. These interactions can be offset or face-to-face. iucr.org

Halogen Bonding : The chlorine atoms can act as electrophilic regions (σ-holes) and interact with nucleophilic atoms like oxygen or nitrogen, further influencing the supramolecular structure. mdpi.com

The interplay of these varied interactions results in a highly organized three-dimensional network, as observed in the crystal structures of numerous chloro- and dichloro-phenyl derivatives. iucr.orgmdpi.com

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Assessment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. biointerfaceresearch.com By mapping properties like normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify the specific atoms involved in intermolecular contacts and the relative importance of different types of interactions. nih.gov

This analysis generates a two-dimensional "fingerprint plot," which summarizes the distribution of intermolecular contacts. For dichlorophenyl-containing structures, Hirshfeld analysis provides quantitative data on the percentage contribution of various interactions to the total crystal packing. nih.goviucr.org

Common findings from Hirshfeld analyses of related compounds include:

H···H Contacts : Often represent the largest contribution to the surface, reflecting the abundance of hydrogen atoms on the molecular periphery. nih.gov

Cl···H/H···Cl Contacts : These are typically significant, highlighting the importance of interactions involving the chlorine substituents. nih.goviucr.org

N···H/H···N and O···H/H···O Contacts : The sharp "spikes" on the fingerprint plot corresponding to these contacts are indicative of strong, directional hydrogen bonds. nih.govnih.gov

C···H/H···C and C···C Contacts : These represent van der Waals forces and π-π stacking interactions, respectively. iucr.org

By quantifying these contributions, Hirshfeld surface analysis offers a deeper understanding of the forces driving crystal formation and stability in this compound derivatives. mdpi.combiointerfaceresearch.com

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Representative Dichlorophenyl Derivative

Contact Type Percentage Contribution (%)
H···H 33.1
C···H/H···C 22.5
Cl···H/H···Cl 14.1
O···H/H···O 11.9
N···H/H···N 9.7
Other (C···C, C···N, etc.) 8.7

(Data adapted from a study on (Z)-2-amino-4-(2,6-dichlorophenyl)-5-(1-hydroxyethylidene)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile for illustrative purposes) nih.gov

Biochemical and Enzymatic Interactions of O 2,3 Dichlorophenyl Hydroxylamine Analogues

Mechanistic Studies of Enzyme Inhibition

The inhibition of enzyme activity is a critical area of study in biochemistry and pharmacology. O-Alkylhydroxylamine derivatives, including O-(2,3-dichlorophenyl)hydroxylamine, have been investigated for their potential to modulate the function of several key enzymes through diverse mechanisms.

Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibition Mechanisms by O-Alkylhydroxylamines

Indoleamine 2,3-dioxygenase-1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the metabolism of tryptophan along the kynurenine pathway. frontiersin.orgfrontiersin.org Its role in immune suppression has made it a significant target in therapeutic areas like oncology. frontiersin.orgnih.gov

O-Alkylhydroxylamines have been identified as rationally-designed, mechanism-based inhibitors of IDO1. The catalytic mechanism of IDO1 is understood to proceed through a heme-iron bound alkylperoxy intermediate or transition state. O-Alkylhydroxylamines are proposed to act as stable structural mimics of this alkylperoxy species, allowing them to bind tightly to the enzyme's active site and inhibit its function.

Structure-activity relationship (SAR) studies have provided further insights into this inhibitory mechanism. For instance, research on derivatives of O-benzylhydroxylamine demonstrated that the addition of halogen atoms, particularly at the meta position of the aromatic ring, leads to a significant improvement in inhibitor potency. This finding is directly relevant to the 2,3-dichloro substitution pattern of this compound, suggesting these substitutions enhance the binding affinity and inhibitory effect on IDO1. The simplicity of these structures combined with their cellular activity makes them attractive candidates for further biological exploration. frontiersin.org

Compound/Derivative ClassObserved Effect on IDO1 Inhibition
O-BenzylhydroxylaminePotent, sub-micromolar inhibitor
Halogenated O-BenzylhydroxylaminesAddition of halogen atoms to the meta position of the aromatic ring improves potency

Non-Receptor Protein Tyrosine Phosphatase (PTP) Inhibition Mechanisms

Protein tyrosine phosphatases (PTPs) are a family of enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins. nih.govresearchgate.net Non-receptor PTPs, such as PTP1B, are crucial regulators of intracellular signaling pathways, including those for insulin and leptin, making them targets for conditions like diabetes and obesity. benthamscience.combohrium.com

The development of potent and selective PTP inhibitors is challenging due to the highly conserved and hydrophilic nature of the active site among different PTPs. benthamscience.commdpi.com Inhibition strategies generally fall into two main categories:

Orthosteric Inhibition: Inhibitors bind directly to the catalytic active site, competing with the natural substrate. The active site of PTPs contains a critical cysteine residue that is essential for catalysis. nih.gov Covalent modification of this cysteine is a known mechanism of inactivation. nih.gov

Allosteric Inhibition: Inhibitors bind to a site distinct from the active site, inducing a conformational change in the enzyme that reduces its catalytic efficiency. mdpi.com This approach can offer greater selectivity, as allosteric sites are generally less conserved than active sites.

While specific studies on the inhibition of PTPs by this compound are not detailed in the reviewed literature, compounds containing reactive moieties can potentially interact with the catalytic cysteine. The hydroxylamine (B1172632) group and the electronegative chlorine atoms on the phenyl ring could influence the molecule's interaction within the enzyme's binding pockets. PTP1B inhibitors with oxidizing properties can lead to the inactivation of the enzyme by targeting the catalytic cysteine. mdpi.com

Investigation of Hydroxylamine Reductase Activity and Inhibition

Hydroxylamine reductase (EC 1.7.99.1) is an enzyme that participates in nitrogen metabolism by catalyzing the reduction of hydroxylamine to ammonia. wikipedia.org This enzyme utilizes cofactors such as FAD and flavoprotein. wikipedia.org In biological nitrification, hydroxylamine is an intermediate in the oxidation of ammonia to nitrite (B80452). wikipedia.org

The activity of hydroxylamine reductase is crucial in various organisms, but its inhibition is less characterized than that of other enzymes. However, hydroxylamine itself has been shown to act as an inhibitor of other respiratory chain enzymes, such as terminal oxidases and nitrite reductase in certain bacteria. nih.gov In Paracoccus denitrificans, hydroxylamine was found to block terminal oxidases and inhibit nitrite reductase, which is a cytochrome cd1-type enzyme that also possesses hydroxylamine reductase activity. nih.gov

Inhibitors of related enzymes, such as ribonucleotide reductase (RNR), which is crucial for DNA synthesis, have been developed from hydroxylamine derivatives. acs.org N-substituted hydroxylamines can act as radical scavengers, inhibiting the radical-based chemistry essential for RNR's function. acs.org This suggests that the hydroxylamine moiety can be a key functional group for designing inhibitors of oxidoreductases that rely on radical chemistry or metal cofactors.

Tyrosinase Inhibition Studies

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis. nih.gov Its inhibition is of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. rsc.org The active site of tyrosinase contains two copper ions that are crucial for its catalytic activity.

Hydroxylamine-containing compounds have shown significant potential as tyrosinase inhibitors. The mechanism often involves the chelation of the copper ions in the enzyme's active site. For example, studies have shown that replacing the sulfur and an amino group in N-phenylthiourea with oxygen and an N-hydroxylamine group, respectively, resulted in a compound with six times greater inhibitory activity. nih.gov This highlights the effectiveness of the hydroxylamine moiety in interacting with the enzyme's core machinery.

Various N-substituted N-nitrosohydroxylamines have been synthesized and shown to inhibit mushroom tyrosinase, with the type of inhibition (e.g., uncompetitive, competitive) depending on the specific substituents on the molecule. nih.gov This indicates that while the hydroxylamine group may be the primary interacting feature, other parts of the molecule, such as the substituted phenyl ring in this compound, play a crucial role in determining the precise binding mode and inhibitory profile. nih.gov

Inhibitor ClassInhibition TypeKey Structural Feature for Inhibition
N-hydroxy-N'-phenylurea derivativesPotent InhibitionN-hydroxylamine group
N-(mono- or dihydroxybenzyl)-N-nitrosohydroxylaminesUncompetitive or CompetitiveN-nitrosohydroxylamine and hydroxyl groups on the benzyl ring

Molecular Recognition and Binding Mode Analysis with Biological Targets

Understanding how a ligand like this compound interacts with its biological targets at a molecular level is fundamental for rational drug design. Computational techniques, particularly molecular docking, are invaluable tools for this purpose.

Molecular Docking Simulations to Predict Ligand-Protein Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This simulation provides insights into the binding affinity, conformation, and specific interactions that stabilize the ligand-receptor complex. nih.gov

The process for studying the interaction of this compound with an enzyme target (e.g., IDO1, tyrosinase) would typically involve:

Preparation of Structures: Obtaining the 3D crystal structure of the target enzyme from a database like the Protein Data Bank (PDB). nih.gov The 3D structure of the ligand, this compound, is generated and its energy is minimized. nih.gov

Docking Simulation: Using software like AutoDock, the ligand is placed into the binding site of the protein. nih.gov The program then explores various possible conformations and orientations of the ligand within the site, calculating the binding energy for each pose.

Analysis of Results: The output provides a ranked list of binding poses based on their predicted binding free energy (ΔG). nih.gov Lower binding energy values typically indicate a more stable and favorable interaction. The analysis also reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and key amino acid residues in the enzyme's active site. mdpi.com

For this compound, docking studies could elucidate how the dichlorophenyl ring fits into hydrophobic pockets within the active site and how the O-hydroxylamine group forms hydrogen bonds or coordinates with metal ions (like the heme iron in IDO1 or copper in tyrosinase). The results of such a simulation can explain the structure-activity relationships observed in experimental assays and guide the design of new analogues with improved potency and selectivity.

ParameterDescriptionExample Application for this compound
Binding Energy (ΔG) The predicted free energy of binding (in kcal/mol). More negative values indicate stronger binding.Predicts the affinity of the compound for the active site of an enzyme like IDO1.
Interacting Residues Specific amino acids in the protein's active site that form bonds or contacts with the ligand.Identifies key residues (e.g., Cys, His, Phe) that stabilize the compound in the binding pocket.
Hydrogen Bonds Non-covalent attraction between a hydrogen atom and an electronegative atom (O, N).The hydroxylamine moiety (-NH-OH) could form hydrogen bonds with polar residues.
Hydrophobic Interactions Interactions between the nonpolar parts of the ligand and protein, driving the exclusion of water.The dichlorophenyl ring likely engages in hydrophobic interactions with nonpolar amino acids.

Structure-Activity Relationship (SAR) Studies for Biochemical Potency

The biochemical potency of this compound analogues is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies aim to elucidate how specific structural modifications influence the biological activity of these compounds, particularly their ability to inhibit enzymes. While direct SAR studies on this compound are not extensively available in the public domain, valuable insights can be drawn from research on structurally related O-aryl and O-alkylhydroxylamine derivatives.

Halogenation patterns on the phenyl ring of hydroxylamine derivatives play a critical role in determining their inhibitory potency against various enzymes. Research on O-alkylhydroxylamines as inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in immune suppression, has demonstrated that the introduction of halogen atoms, particularly at the meta position of the aromatic ring, can significantly enhance inhibitory activity nih.gov. This suggests that the 2,3-dichloro substitution in this compound could be a key determinant of its biochemical efficacy.

Further modifications to the core structure of O-phenylhydroxylamine analogues can also dramatically alter their inhibitory profiles. The nature of the substituent on the hydroxylamine's oxygen atom (the "O-substituent") is a critical factor. For example, in the case of IDO1 inhibitors, O-benzylhydroxylamine was identified as a potent inhibitor, and further derivatization of the benzyl group led to improved potency nih.gov. This indicates that the dichlorophenyl group in this compound likely plays a significant role in orienting the molecule within the enzyme's active site and establishing key binding interactions.

The following interactive table summarizes the general trends observed for the impact of halogenation on the inhibitory potency of O-aryl/alkylhydroxylamine analogues based on available literature.

Structural ModificationGeneral Impact on Inhibitory PotencyRationale
Meta-Halogenation Increased PotencyEnhances binding affinity, potentially through electronic effects or direct interaction with the active site.
Linker Length (in complex molecules) Modulates PotencyThe optimal linker length is crucial for correctly positioning the inhibitory pharmacophore within the enzyme's active site.
Nature of O-Substituent Significant Impact on PotencyThe size, shape, and electronic properties of the O-substituent are critical for molecular recognition and binding.

Metabolic Stability Investigations of Hydroxamic Acid Derivatives in In Vitro Systems

The therapeutic potential of any bioactive compound is not solely determined by its potency but also by its metabolic stability. Hydroxamic acid derivatives, a class of compounds to which this compound belongs, are known to be susceptible to metabolic transformations. In vitro systems, such as liver microsomes and hepatocytes, are commonly used to assess the metabolic fate of new chemical entities.

The stability of these compounds can also be species-dependent. For example, N,N,O-trisubstituted hydroxylamines that showed increased stability in human liver microsomes were found to be degraded to a greater extent in mouse liver microsomes nih.gov. This underscores the importance of using multiple in vitro models, including those from different species, to obtain a comprehensive understanding of a compound's metabolic stability.

The following interactive table provides a summary of factors influencing the metabolic stability of hydroxylamine derivatives in in vitro systems.

FactorImpact on Metabolic StabilityNotes
Hydroxylamine Moiety Can increase stability against oxidative metabolism compared to isosteres.This effect can be species-dependent.
Adjacent Moieties Susceptible to dealkylation, potentially leading to the formation of aniline metabolites.The stability of the entire molecule must be considered.
Species Significant differences in metabolic rates and pathways can be observed between species.Human and rodent microsomes, for example, can yield different results.
Enzyme Systems Metabolism can be mediated by various enzymes, including cytochrome P450s and aldehyde oxidases.A comprehensive assessment should consider multiple enzyme systems.

Analytical Science and Method Development for O 2,3 Dichlorophenyl Hydroxylamine

Chromatographic Separation Techniques for Analysis and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a complex mixture. For a polar, aromatic compound like O-(2,3-dichlorophenyl)hydroxylamine, several chromatographic techniques are applicable.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of pharmaceutical compounds and related substances. Due to the polar nature of the hydroxylamine (B1172632) group and the presence of a chromophore (the dichlorophenyl ring), a reversed-phase HPLC (RP-HPLC) method with UV detection is the most common approach.

Developing an HPLC method for this compound would typically involve a C18 stationary phase, which is effective for separating moderately polar to nonpolar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate buffer) and an organic modifier like acetonitrile or methanol. orientjchem.org A gradient elution program, where the proportion of the organic solvent is increased over time, would likely be employed to ensure adequate retention of the analyte while eluting any potential impurities with different polarities. orientjchem.orghumanjournals.com

Detection is typically achieved using a UV detector, set at a wavelength where the dichlorophenyl ring exhibits maximum absorbance, likely in the range of 230-254 nm. orientjchem.orghumanjournals.com For trace-level analysis, derivatization may be necessary. Hydroxylamine and its derivatives can be reacted with reagents like benzaldehyde to form a more stable and highly UV-absorbent derivative, significantly enhancing sensitivity. biomedgrid.combiomedgrid.com

Table 1: Illustrative RP-HPLC Parameters for Hydroxylamine Derivative Analysis

Parameter Typical Condition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm) humanjournals.combiomedgrid.com
Mobile Phase A Phosphate Buffer (e.g., 0.01M KH2PO4), pH adjusted to 2.3-2.5 orientjchem.orgbiomedgrid.com
Mobile Phase B Acetonitrile orientjchem.org
Elution Mode Gradient orientjchem.org
Flow Rate 1.0 - 1.5 mL/min humanjournals.combiomedgrid.com
Column Temperature 40 - 45°C orientjchem.orgbiomedgrid.com
Detection UV at 230 nm or 254 nm orientjchem.orghumanjournals.com

| Injection Volume | 10 - 20 µL humanjournals.combiomedgrid.com |

This table presents a generalized starting point for method development based on published methods for hydroxylamine and its derivatives.

Supercritical Fluid Chromatography Coupled with Mass Spectrometry (SFC/MS)

Supercritical Fluid Chromatography (SFC) is a powerful analytical technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. mt.commmu.ac.uk It is considered a "green" alternative to normal-phase HPLC, reducing the consumption of organic solvents. twistingmemoirs.com SFC is particularly advantageous for separating compounds that are not easily analyzed by GC or LC, and it offers high speed and efficiency. twistingmemoirs.com

For this compound, SFC would likely employ a polar stationary phase, such as those modified with pyridine or hydroxyl groups, to achieve necessary retention and selectivity. nacalai.com The mobile phase would consist of supercritical CO2 modified with a small percentage of a polar organic solvent, typically methanol. mmu.ac.uk This combination allows for the fine-tuning of selectivity. mmu.ac.uk

Coupling SFC with mass spectrometry (MS) provides a highly sensitive and selective detection method. The MS detector can provide molecular weight information and structural data from fragmentation patterns, which is invaluable for definitive peak identification and impurity profiling. nacalai.com The compatibility of SFC with MS is excellent, as the CO2 mobile phase is easily removed before the analyte enters the ion source. twistingmemoirs.com

Table 2: General SFC/MS Parameters for Polar Analyte Screening

Parameter Typical Condition
Column Polar phases (e.g., Pyridine, Cyano, Silica) mmu.ac.uk
Mobile Phase A Supercritical CO2
Mobile Phase B Methanol (often with an additive like ammonium acetate) mmu.ac.uk
Elution Mode Gradient
Flow Rate 2 - 4 mL/min
Back Pressure 120 - 150 bar mt.comamericanpharmaceuticalreview.com
Column Temperature 40°C mt.com

| Detection | Mass Spectrometry (e.g., ESI or APCI source) nacalai.com |

This table outlines typical starting conditions for SFC/MS method development for polar aromatic compounds.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a gold-standard technique for achieving high sensitivity and specificity in quantitative analysis. phenomenex.com This method combines the separation power of LC with the precise detection capabilities of tandem mass spectrometry. It is particularly useful for analyzing trace levels of compounds in complex matrices. thermofisher.com

An LC-MS/MS method for this compound would use a setup similar to the HPLC-UV method described previously (e.g., reversed-phase C18 column). However, instead of a UV detector, the column eluent is directed into a mass spectrometer. vliz.be The mass spectrometer would be operated in a mode such as Selected Reaction Monitoring (SRM), where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This process provides exceptional selectivity, minimizing interference from matrix components. thermofisher.com For aromatic amines, electrospray ionization (ESI) in positive mode is a common choice for generating the precursor ion. vliz.benih.gov

This technique would be essential for quantifying trace amounts of this compound, for example, as a genotoxic impurity in a drug substance. thermofisher.com The limits of detection (LOD) and quantification (LOQ) for LC-MS/MS methods are typically in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. vliz.becoresta.org

Table 3: Representative LC-MS/MS Method Parameters

Parameter Typical Condition
LC System UPLC or HPLC coresta.org
Column Reversed-phase C18 or equivalent
Mobile Phase A 0.1% Formic Acid in Water vliz.befda.gov
Mobile Phase B Acetonitrile or Methanol vliz.befda.gov
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Mode Selected Reaction Monitoring (SRM)
Precursor Ion (Example) [M+H]+

| Product Ion(s) (Example) | Specific fragments of the parent molecule |

This table provides a framework for developing a highly sensitive LC-MS/MS method for the target analyte.

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved resolution, sensitivity, and reproducibility. mdpi.com It allows for the simultaneous analysis of multiple samples on a single plate, making it a cost-effective and high-throughput screening tool. mdpi.com

For the analysis of this compound, an HPTLC method would use pre-coated plates with a silica gel 60 F254 stationary phase. mdpi.commdpi.com The mobile phase, or developing system, would be a mixture of nonpolar and polar organic solvents, such as a combination of hexane, ethyl acetate, and an acid or base modifier to improve peak shape. mdpi.com After development, the plate is dried, and the separated spots are visualized under UV light (typically at 254 nm and 366 nm). mdpi.commdpi.com Quantification is performed by scanning the plate with a densitometer, which measures the absorbance or fluorescence of the spots.

Table 4: General HPTLC Method Development Parameters

Parameter Typical Condition
Stationary Phase HPTLC plates, Silica gel 60 F254 mdpi.com
Sample Application Automated band-wise application
Mobile Phase Mixture of solvents (e.g., Toluene:Ethyl Acetate:Formic Acid) mdpi.com
Development In a saturated twin-trough chamber

| Detection | Densitometric scanning at 254 nm and/or 366 nm mdpi.com |

This table summarizes key parameters for establishing an HPTLC method for aromatic compounds.

Spectrophotometric Determination Methods

Spectrophotometric methods are often used for the quantification of a specific analyte or class of compounds, particularly in quality control settings where simplicity and speed are valued.

UV-Visible Spectrophotometry for Detection and Quantification

UV-Visible spectrophotometry is a straightforward analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The dichlorophenyl ring in this compound will absorb UV light, allowing for its direct quantification in a pure solution by measuring its absorbance at a specific wavelength (λmax) and using a calibration curve based on Beer's Law.

However, for more complex samples or to enhance sensitivity, indirect spectrophotometric methods are often employed for hydroxylamine derivatives. nih.gov A common approach involves the oxidation of the hydroxylamine group to a nitrite (B80452) ion. nih.gov This newly formed nitrite can then be used in a highly sensitive color-forming reaction, such as a diazo-coupling reaction, to produce a brightly colored azo dye. nih.gov The intensity of the color, which is directly proportional to the initial hydroxylamine concentration, is then measured with a spectrophotometer in the visible range (e.g., at 545 nm). nih.gov This indirect method offers greater selectivity and lower detection limits compared to direct UV measurement. researchgate.net

Table 5: Example of an Indirect Spectrophotometric Method for Hydroxylamine Derivatives nih.gov

Step Description
1. Oxidation The sample is treated with an oxidizing agent (e.g., sodium arsenate) under alkaline conditions to convert the hydroxylamine moiety to nitrite.
2. Diazotization The resulting nitrite is reacted with an aromatic amine (e.g., p-nitroaniline) under acidic conditions to form a diazonium salt.
3. Coupling A coupling agent (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride) is added to react with the diazonium salt, forming a stable, colored azo dye.

| 4. Measurement | The absorbance of the colored solution is measured at its λmax (e.g., 545 nm), and the concentration is determined from a calibration curve. |

This table outlines the procedural steps of a common colorimetric assay adaptable for hydroxylamine-containing compounds.

Rigorous Validation of Analytical Procedures for Accuracy and Reproducibility

The validation of any analytical procedure for this compound is a critical step to ensure that the data generated are accurate, reliable, and reproducible. This process demonstrates that a method is suitable for its intended purpose. Validation is typically performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). The core parameters assessed during validation for a quantitative method, such as High-Performance Liquid Chromatography (HPLC), are outlined below.

Accuracy: This parameter expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. For this compound, accuracy would be determined by applying the analytical method to samples with a known concentration of the analyte. A common approach is to spike a placebo or matrix with known quantities of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration) and measuring the recovery.

Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels:

Repeatability: The precision under the same operating conditions over a short interval. This is assessed by performing multiple measurements of a single sample batch by the same analyst on the same instrument.

Intermediate Precision: This expresses the variations within a laboratory, such as on different days, with different analysts, or on different equipment.

Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this would involve demonstrating that the analytical signal is solely from the target compound and not from any related substances.

Linearity and Range: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

A summary of hypothetical validation parameters and acceptance criteria for an HPLC assay of this compound is presented in the table below.

| Specificity | Forced degradation studies (acid, base, peroxide, heat, light) | Peak purity index > 0.999; no co-elution at the principal peak |

Role as Reference Standards in Analytical Quality Control

In analytical quality control, a reference standard is a highly purified and well-characterized substance used as a measurement base. A reference standard of this compound would be indispensable for the reliable identification and quantification of this compound in analytical testing.

The primary functions of an this compound reference standard include:

Identification: The analytical response (e.g., retention time in chromatography, spectral data) of a test sample is compared to that of the reference standard to confirm the identity of the compound.

Purity Assessment: The reference standard is used to identify and quantify impurities in a test sample of this compound.

Assay (Content Determination): The reference standard is used to create a calibration curve or as a single-point standard to determine the concentration of this compound in a sample. The response of the unknown sample is compared against the response of the reference standard of a known concentration and purity.

To be suitable for use, a reference standard must be of the highest possible purity and its characteristics, including identity, strength, and purity, must be rigorously established. This characterization often involves a combination of analytical techniques such as spectroscopy (NMR, IR, MS), chromatography (HPLC, GC), and thermal analysis (DSC).

Development of Analytical Methods for Detecting Hydroxylamine Reductase Activity

Hydroxylamine reductases are enzymes that catalyze the reduction of hydroxylamine, often to ammonia. While specific studies on the enzymatic reduction of this compound are not widely documented, methods for detecting general hydroxylamine reductase activity can be adapted. These assays typically monitor the depletion of the substrate (hydroxylamine) or the formation of the product.

The general reaction catalyzed by NADH-dependent hydroxylamine reductase is: NH₂OH + NADH + H⁺ → NH₃ + NAD⁺ + H₂O

To adapt this for this compound, the expected reaction would be the reduction of the hydroxylamine moiety to an amine, yielding 2,3-dichloroaniline (B127971).

An analytical method to monitor this enzymatic activity would require the ability to separate and quantify the substrate, this compound, from the product, 2,3-dichloroaniline, and other reaction components like NADH and NAD⁺. A reverse-phase HPLC method with UV detection would be a suitable approach. The development of such a method would involve:

Selection of a suitable HPLC column and mobile phase to achieve baseline separation of the substrate and product.

Determination of the UV wavelengths at which the substrate and product show maximum absorbance to ensure sensitive detection.

Validation of the method for accuracy, precision, and linearity to ensure reliable quantification of the enzymatic reaction rate.

The enzyme activity can then be determined by incubating the enzyme with the substrate and cofactors for a specific time, stopping the reaction, and analyzing the mixture by the developed HPLC method to measure the amount of product formed or substrate consumed.

Table 2: Example Components of a Hydroxylamine Reductase Assay Mixture

Component Function Example Concentration
Phosphate Buffer (pH 7.5) Maintain optimal pH 50 mM
This compound Substrate 1 mM
NADH Cofactor/Reductant 1.5 mM
Hydroxylamine Reductase Enzyme Catalyst Variable (e.g., 10 µg/mL)

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Chemical derivatization is a technique used to convert an analyte into a product (a derivative) that has properties more suitable for a given analytical method. For this compound, derivatization could be employed to improve its analysis by chromatography, particularly Gas Chromatography (GC), or to enhance its detectability.

Reasons for derivatizing this compound include:

Improving Volatility and Thermal Stability: The hydroxylamine functional group can be polar and thermally labile, making it challenging for GC analysis. Converting it to a less polar and more stable derivative, such as a silyl or acyl derivative, can significantly improve its chromatographic behavior.

Enhancing Detector Response: Derivatization can be used to introduce a chemical group that is highly responsive to a specific detector, thereby increasing the sensitivity of the analysis. For example, attaching a fluorophore would allow for highly sensitive detection using a fluorescence detector in HPLC.

Improving Selectivity: By reacting the analyte with a specific derivatizing agent, one can achieve better separation from interfering components in the sample matrix.

The hydroxylamine group (-ONH₂) in this compound offers a reactive site for various derivatization reactions.

Table 3: Potential Derivatization Strategies for this compound

Derivatizing Agent Derivative Formed Analytical Advantage
Benzaldehyde Oxime Improved thermal stability for GC; UV chromophore for HPLC.
Acetic Anhydride N-acetyl derivative Increased volatility and stability for GC analysis.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Trimethylsilyl (TMS) derivative Greatly increases volatility and thermal stability for GC-MS analysis.

These strategies provide powerful tools for the analyst, enabling the quantification of this compound at low levels and in complex sample matrices where direct analysis might not be feasible or sufficiently sensitive.

Advanced Applications and Future Research Directions

Utility as Key Intermediates in Complex Organic Synthesis

The strategic placement of the dichlorophenyl group on the hydroxylamine (B1172632) moiety imparts distinct chemical properties that make O-(2,3-dichlorophenyl)hydroxylamine a valuable intermediate in multistep synthetic sequences. This substitution pattern influences the molecule's reactivity and provides a handle for introducing specific functionalities into more complex structures. Its role as a synthetic intermediate is particularly pronounced in the construction of heterocyclic compounds, which are foundational to many areas of chemical and pharmaceutical research.

Precursors for the Synthesis of Novel Oximes, Isoxazoles, and Sulfonamides

This compound serves as a direct precursor for the synthesis of a variety of important chemical entities, including oximes, isoxazoles, and sulfonamides.

Oximes: The reaction of this compound with aldehydes and ketones provides a straightforward route to O-substituted oximes. nih.govresearchgate.net These reactions, often carried out under mild conditions, are crucial for creating intermediates that can be further elaborated. google.comias.ac.in The resulting oximes are not only stable compounds but also versatile intermediates in their own right, participating in rearrangements and cycloaddition reactions. rsc.org

Isoxazoles: Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are readily synthesized using hydroxylamine derivatives. youtube.com The reaction of this compound with 1,3-dicarbonyl compounds or their equivalents is a common and effective method for constructing the isoxazole (B147169) ring. nih.govnanobioletters.com This approach offers a high degree of control over the substitution pattern of the resulting isoxazole, making it a powerful tool for generating molecular diversity.

Sulfonamides: The synthesis of sulfonamides, a critical functional group in many pharmaceuticals, can be approached using this compound. While traditional methods often involve the reaction of sulfonyl chlorides with amines, alternative strategies are continually being developed. researchgate.net O-substituted hydroxylamines can be utilized in novel synthetic pathways to introduce the sulfonamide moiety, offering advantages in terms of substrate scope and reaction conditions. ucl.ac.ukacs.org

Table 1: Synthesis of Key Heterocycles from this compound

HeterocycleGeneral Synthetic ApproachKey Features
Oximes Condensation with aldehydes or ketonesMild reaction conditions, versatile intermediates
Isoxazoles Reaction with 1,3-dicarbonyl compoundsHigh control over substitution, access to diverse scaffolds
Sulfonamides Reaction with sulfonylating agentsImportant pharmacophore, alternative to traditional methods

Building Blocks for Diverse Heterocyclic Scaffolds

Beyond the direct synthesis of the aforementioned heterocycles, this compound functions as a versatile building block for a broader array of heterocyclic systems. mdpi.com Its inherent reactivity allows for its incorporation into various ring-forming reactions, leading to the construction of complex molecular architectures. The dichlorophenyl substituent can be strategically utilized to influence the electronic properties and steric environment of the resulting heterocyclic scaffolds, thereby fine-tuning their biological activity or material properties. This adaptability makes it a valuable tool in the synthesis of novel compounds for drug discovery and materials science. nih.govresearchgate.net

Rational Design of Enzyme Inhibitors and Chemical Probes for Biological Systems

The principles of rational drug design are increasingly being applied to develop potent and selective enzyme inhibitors. researchgate.netfrontiersin.orgnih.gov this compound and its derivatives present an attractive scaffold for this purpose. The dichlorophenyl group can engage in specific interactions with the active sites of enzymes, such as hydrophobic and halogen bonding interactions. By strategically modifying the hydroxylamine portion of the molecule, it is possible to design inhibitors that target specific enzymes with high affinity and selectivity. nih.gov

Furthermore, the development of chemical probes is essential for elucidating the roles of biomolecules in complex biological systems. pitt.edu Fluorescently labeled or otherwise tagged derivatives of this compound can be synthesized to serve as chemical probes. nih.govthermofisher.com These probes can be used to visualize the localization of target proteins within cells, to monitor enzyme activity, or to identify new protein-protein interactions, thereby providing valuable insights into cellular processes.

Exploration of Catalytic Applications in Organic Transformations

While the primary role of this compound has been as a synthetic intermediate, there is growing interest in exploring its potential catalytic applications. The nitrogen and oxygen atoms of the hydroxylamine moiety can potentially coordinate with metal centers, suggesting that complexes derived from this compound could function as catalysts in various organic transformations. For instance, such complexes might exhibit catalytic activity in oxidation, reduction, or cross-coupling reactions. mdpi.comresearchgate.net Future research in this area could uncover novel catalytic systems with unique reactivity and selectivity profiles.

Development and Refinement of Novel Reaction Pathways and Mechanistic Insights

The study of the reactivity of this compound continues to lead to the development of new synthetic methodologies. rsc.orgorganic-chemistry.org Understanding the fundamental reaction mechanisms of this compound is crucial for optimizing existing transformations and for discovering novel reaction pathways. nih.gov For example, investigating its behavior under different reaction conditions could lead to the discovery of unprecedented rearrangements or cycloaddition reactions. Mechanistic studies, combining experimental and computational approaches, will be instrumental in unraveling the intricate details of these transformations. ic.ac.uk

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Understanding

To gain a more profound understanding of the structure, reactivity, and properties of this compound and its derivatives, the integration of advanced spectroscopic and computational techniques is essential. semanticscholar.orgresearchgate.net Techniques such as advanced nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography can provide detailed information about the three-dimensional structure and conformation of these molecules. researchgate.net

Computational chemistry, including density functional theory (DFT) calculations, can be employed to model reaction pathways, predict spectroscopic properties, and rationalize observed reactivity. nih.gov The synergy between experimental and computational methods will be crucial for accelerating the discovery and development of new applications for this versatile chemical compound.

Investigation of Environmental Remediation Strategies Relevant to this compound Analogues

Chlorinated aromatic compounds, a class to which analogues of this compound belong, are of environmental concern due to their potential persistence and toxicity. Research into remediation strategies for these compounds is crucial for mitigating their environmental impact. Various methods have been investigated, primarily focusing on the degradation or transformation of the chlorinated aromatic ring. These strategies can be broadly categorized into bioremediation and advanced oxidation processes (AOPs).

Microbial bioremediation presents a promising and sustainable approach for the cleanup of environments contaminated with chlorinated aromatic compounds. nih.gov This process utilizes the metabolic capabilities of microorganisms to degrade these pollutants. nih.govclu-in.org The degree of chlorination significantly influences the biodegradability of these compounds. eurochlor.org Highly chlorinated compounds are often more susceptible to anaerobic biotransformation, while less chlorinated ones can be degraded aerobically. eurochlor.org Therefore, a combination of anaerobic and aerobic conditions might be necessary for the complete breakdown of more complex chlorinated aromatic molecules. eurochlor.org

Several bacterial degradation mechanisms for monocyclic aromatic amines have been identified, including dioxygenation, deamination, and hydroxylation, which could be relevant for hydroxylamine analogues. nih.gov Enhanced Reductive Dechlorination (ERD) is a specific bioremediation technique effective for chlorinated solvents in anoxic environments, where chlorine atoms are replaced by hydrogen. askesa.com This process can be stimulated by the addition of specific nutrients and substrates. askesa.com

Advanced Oxidation Processes (AOPs) are another set of powerful techniques for the remediation of water and soil contaminated with refractory organic pollutants like chlorinated aromatic compounds. acs.orgnih.govkirj.ee AOPs rely on the generation of highly reactive oxygen species, such as hydroxyl radicals, to oxidize and break down the pollutants. kirj.ee These processes can be particularly effective for compounds that are resistant to conventional treatment methods. kirj.ee

Different AOPs have been explored, including ozonation, Fenton and Fenton-like reactions, and photochemical oxidation. kirj.eenewcastle.edu.au For instance, the O3/Mn(II) and O3/Fe(II) systems have been shown to be effective in the removal of organochloride compounds. kirj.ee Research has also focused on radical-induced degradation, where radicals like the dichlorine radical anion (Cl2•–) can lead to the formation of byproducts, highlighting the importance of understanding the reaction mechanisms to ensure complete mineralization. acs.orgnih.govacs.org

Below is a table summarizing key remediation strategies for chlorinated aromatic compounds, which would be relevant for analogues of this compound.

Remediation StrategyDescriptionKey PrinciplesRelevant Analogues
Bioremediation Utilization of microorganisms to degrade pollutants. clu-in.orgInvolves metabolic pathways of bacteria, fungi, and plants. Can be enhanced with nutrient addition. clu-in.orgChlorinated anilines, chlorophenols, chlorobenzenes.
Enhanced Reductive Dechlorination (ERD) A specific bioremediation process for chlorinated compounds in oxygen-deficient environments. askesa.comChlorine atoms on the aromatic ring are replaced by hydrogen atoms by microbial action. askesa.comPolychlorinated benzenes, chlorinated ethenes.
Advanced Oxidation Processes (AOPs) Water treatment processes that generate highly reactive hydroxyl radicals for oxidation. kirj.eeInvolves oxidants like ozone and hydrogen peroxide, often with catalysts or UV light. kirj.eeChlorobenzenes, pentachlorophenol, BTEX (benzene, toluene, ethylbenzene, and xylene).
Ozonation with Catalysts An AOP using ozone in combination with catalysts like iron or manganese ions. kirj.eeThe catalyst enhances the decomposition of ozone to form hydroxyl radicals. kirj.eeChlorinated aromatic compounds in wastewater.
Molten Salt Oxidation A thermal treatment process using a molten salt bed at high temperatures. mdpi.comOrganic pollutants are oxidized in a molten alkaline salt, retaining heteroatoms like chlorine as inorganic salts. mdpi.comHexachlorocyclohexane (B11772) and other chlorine-containing pesticides.
Electrochemical Oxidation Utilizes an electric current to generate oxidizing species for pollutant degradation. mdpi.comAn acidic solution at the anode liberates oxidizing agents that break down organic compounds. mdpi.comOrganochlorine pesticides.

Opportunities in Green Chemistry and Sustainable Synthetic Processes for Related Compounds

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce the environmental impact of chemical manufacturing. nih.gov For compounds related to this compound, such as substituted hydroxylamines and other aromatic amines, there are significant opportunities to develop more sustainable synthetic routes.

One of the key areas of green chemistry is the use of environmentally benign solvents and catalysts. Traditional synthetic methods for hydroxylamines can involve harsh reaction conditions and toxic reagents. Recent research has focused on developing greener alternatives. For example, the hydrogenation of nitroaromatics to N-aryl hydroxylamines has been achieved with high selectivity using supported platinum catalysts under mild conditions (1 bar of hydrogen at room temperature). rsc.org The efficiency of this process can be enhanced by the addition of small amounts of amines. rsc.org

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly sustainable approach to synthesis. researchgate.net Amidases have been explored as promising biocatalysts for the synthesis of hydroxamic acids, which are structurally related to hydroxylamines. researchgate.net The use of biocatalysts can lead to higher selectivity, milder reaction conditions, and reduced waste generation. researchgate.net

Another green approach involves the use of alternative energy sources, such as microwave irradiation or photocatalysis, to drive chemical reactions. nih.govasianpubs.org These methods can often lead to shorter reaction times and improved energy efficiency. For instance, a microwave-assisted heating method has been employed to improve the yield in the synthesis of β-(3,4-dihydroxyphenyl)lactic acid. asianpubs.org

The development of one-pot synthesis and multi-component reactions also aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and improving atom economy. The synthesis of O-aroyl-N,N-dimethylhydroxylamines has been achieved in a one-pot reaction under mild conditions using a hypervalent iodine mediated reaction. organic-chemistry.org

A novel and sustainable pathway for hydroxylamine synthesis involves a plasma-electrochemical cascade process that uses air and water as feedstocks. repec.org This method operates at room temperature and avoids the use of ammonia, a common starting material in conventional hydroxylamine synthesis. repec.org

The table below outlines some green chemistry approaches applicable to the synthesis of compounds related to this compound.

Green Chemistry ApproachDescriptionAdvantagesExamples of Related Compounds
Catalytic Hydrogenation Use of heterogeneous catalysts like platinum on silica for the reduction of nitroaromatics. rsc.orgHigh yields, mild reaction conditions, potential for catalyst recycling. rsc.orgSubstituted N-aryl hydroxylamines.
Biocatalysis Employment of enzymes or microorganisms as catalysts. researchgate.netHigh selectivity, mild conditions, biodegradable catalysts. researchgate.netHydroxamic acids.
Ionic Liquids as Reaction Media Using task-specific ionic liquids as solvents and catalysts. organic-chemistry.orgOperational simplicity, high selectivity, potential for recyclability. organic-chemistry.orgN,N-disubstituted hydroxylamines.
Plasma-Electrochemical Synthesis A cascade pathway using plasma treatment of air and water followed by electrochemical reduction. repec.orgUses sustainable feedstocks (air and water), operates at room temperature, avoids harsh reagents. repec.orgHydroxylamine.
Microwave-Assisted Synthesis Application of microwave heating to accelerate chemical reactions. asianpubs.orgReduced reaction times, improved yields, enhanced energy efficiency. asianpubs.orgβ-(3,4-dihydroxyphenyl)lactic acid.
One-Pot Reactions Combining multiple reaction steps into a single procedure without isolating intermediates. organic-chemistry.orgIncreased efficiency, reduced solvent use and waste generation. organic-chemistry.orgO-aroyl-N,N-dimethylhydroxylamines.

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